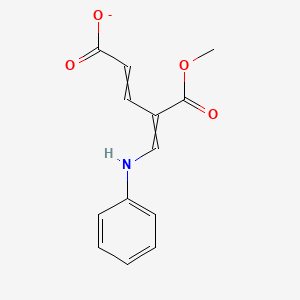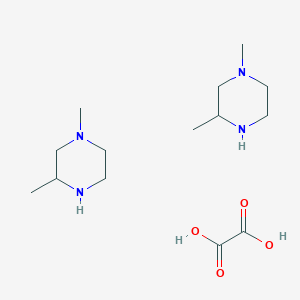![molecular formula C19H16N2O2 B14081111 [1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate CAS No. 136951-59-2](/img/structure/B14081111.png)
[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of two amino groups at the 3 and 5 positions on the benzoic acid ring, and an ester linkage to a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester typically involves the esterification of 3,5-diaminobenzoic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3,5-dinitrobenzoic acid, [1,1’-biphenyl]-4-yl ester.
Reduction: 3,5-diaminobenzyl alcohol, [1,1’-biphenyl]-4-yl ester.
Substitution: Various substituted benzoic acid derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminobenzoic acid: Lacks the biphenyl ester group, making it less hydrophobic and less effective in certain applications.
Benzoic acid, 3,5-dinitro-, [1,1’-biphenyl]-4-yl ester: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
Benzoic acid, 3,5-diamino-, 1-methylethyl ester: Has a different ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is unique due to its combination of amino groups and biphenyl ester linkage. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .
Propiedades
Número CAS |
136951-59-2 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-16-10-15(11-17(21)12-16)19(22)23-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H,20-21H2 |
Clave InChI |
PGPHYPVULCSMMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)









![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)



